CO1686-DA -

CO1686-DA

Catalog Number: EVT-1492150
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Overview

CO-1686, also known as Rociletinib, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor, particularly targeting mutant forms such as L858R and T790M. This compound is primarily developed for the treatment of non-small cell lung cancer (NSCLC) harboring these mutations, which are common in patients who develop resistance to first-generation epidermal growth factor receptor inhibitors. CO-1686 has shown promise in preclinical studies and clinical trials, demonstrating significant anti-tumor activity against NSCLC cell lines expressing these mutant receptors.

Source

CO-1686 was developed by Clovis Oncology and is classified as a third-generation tyrosine kinase inhibitor. It specifically targets the ATP binding site of the epidermal growth factor receptor, covalently modifying cysteine residue 797 to inhibit its activity. The compound's unique structure allows it to selectively inhibit mutant forms of the receptor while sparing wild-type epidermal growth factor receptor, making it a valuable therapeutic option for patients with specific genetic profiles.

Classification
  • Type: Tyrosine Kinase Inhibitor
  • Target: Epidermal Growth Factor Receptor (EGFR)
  • Indication: Non-small cell lung cancer (NSCLC) with L858R/T790M mutations
Synthesis Analysis

The synthesis of CO-1686 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The compound is derived from a 2,4-diaminopyrimidine core, which is modified through multiple synthetic pathways.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Key Reactions:
    • Iododestannylation: This reaction involves the introduction of iodine into the diaminophenyl group of CO-1686, allowing for radiolabeling with iodine-125 for imaging studies.
    • Palladium-Catalyzed Stannylation: This method is used to prepare the necessary tributylstannyl precursors.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized compounds, ensuring high radiochemical yield and purity.

The final compound is characterized by its ability to form stable complexes with mutant epidermal growth factor receptors, facilitating its role as a targeted therapeutic agent.

Molecular Structure Analysis

The molecular structure of CO-1686 features a complex arrangement that includes an anilinopyrimidine core, methoxybenzene moiety, and an acrylamide warhead.

Structure Data

  • Molecular Formula: C19H21F3N4O2
  • Molecular Weight: 396.39 g/mol
  • Key Structural Features:
    • Covalent modification at cysteine 797 in the ATP binding pocket of the epidermal growth factor receptor.
    • Presence of a trifluoromethyl group that enhances selectivity towards mutant forms of the receptor.

The three-dimensional conformation of CO-1686 allows it to fit precisely into the binding site of the epidermal growth factor receptor, promoting effective inhibition.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing CO-1686 are critical for generating its active form and ensuring its efficacy as a therapeutic agent.

Reactions and Technical Details

  1. Formation of Diazonium Salt: The initial step involves creating a diazonium salt from an aromatic amine, which is then reacted with potassium iodide to introduce iodine.
  2. Stannylation Reaction: The palladium-catalyzed stannylation reaction facilitates the incorporation of stannyl groups necessary for further modifications.
  3. Iododestannylation Reaction: This step utilizes iodine-125 to label the compound for imaging applications, enhancing its utility in clinical settings.

These reactions are carefully controlled to optimize yield and purity while maintaining structural integrity.

Mechanism of Action

CO-1686 exerts its pharmacological effects through a well-defined mechanism that involves covalent binding to the epidermal growth factor receptor.

Process and Data

  1. Covalent Binding: The compound forms a stable bond with cysteine 797 in the ATP binding pocket of the epidermal growth factor receptor.
  2. Inhibition of Kinase Activity: By occupying this site, CO-1686 prevents ATP from binding, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Selectivity for Mutant Receptors: CO-1686 demonstrates approximately 22-fold selectivity for mutant forms over wild-type epidermal growth factor receptors, minimizing off-target effects.

This mechanism underlies its effectiveness in treating NSCLC patients with specific mutations while reducing potential side effects associated with non-selective inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of CO-1686 are essential for its formulation and application in clinical settings.

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 27.8 mg/mL
  • Stability: Stable under recommended storage conditions; should be stored at low temperatures to maintain integrity.

Chemical Properties

  • pKa Value: Indicates acidic or basic character relevant for formulation considerations.
  • LogP Value: Reflects lipophilicity, influencing absorption and distribution characteristics within biological systems.

These properties are critical for optimizing dosing regimens and ensuring effective delivery in clinical applications.

Applications

CO-1686 has several scientific uses primarily focused on oncology:

  1. Cancer Treatment: Used as a targeted therapy for patients with non-small cell lung cancer harboring L858R/T790M mutations.
  2. Imaging Studies: The radioiodinated derivative ([125I]ICO1686) serves as a tool for monitoring mutation status in tumors, aiding in patient selection for therapy.
  3. Research Applications: Investigated in preclinical studies to understand resistance mechanisms and develop next-generation inhibitors based on its structure.

The ongoing research into CO-1686 highlights its potential not only as a therapeutic agent but also as a valuable tool in precision medicine approaches for cancer treatment.

Properties

Product Name

CO1686-DA

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.;1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.